molecular formula C19H25BrN6O2 B11327003 (5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B11327003
M. Wt: 449.3 g/mol
InChI Key: CADGIDANIOVKPB-UHFFFAOYSA-N
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Description

4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and furan groups

Properties

Molecular Formula

C19H25BrN6O2

Molecular Weight

449.3 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H25BrN6O2/c1-14-21-17(24-7-5-23(2)6-8-24)13-18(22-14)25-9-11-26(12-10-25)19(27)15-3-4-16(20)28-15/h3-4,13H,5-12H2,1-2H3

InChI Key

CADGIDANIOVKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles like amines (for substitution). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while substitution of the bromine atom with an amine results in the formation of an aminated derivative .

Scientific Research Applications

4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. Its combination of piperazine and furan groups makes it a versatile scaffold for the development of new therapeutic agents .

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